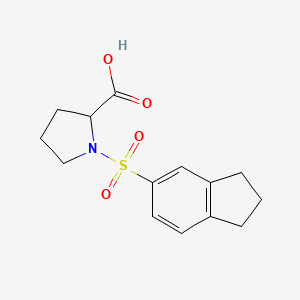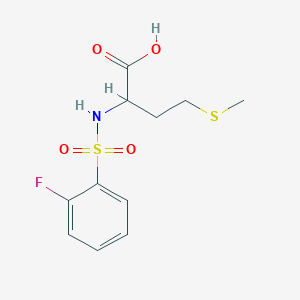
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid
Overview
Description
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that features both indane and pyrrolidine moieties. The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle. The sulfonyl group attached to the indane ring and the carboxylic acid group on the pyrrolidine ring contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of Indane-5-sulfonyl Chloride: Indane-5-sulfonyl chloride is prepared by treating the sodium salt of 1H-indene-5-sulfonic acid with phosphorus pentachloride (PCl5) or by reacting 2,3-dihydro-1H-indene with chlorosulfuric acid at 0-15°C, followed by extraction with chloroform
Coupling with Pyrrolidine-2-carboxylic Acid: The indane-5-sulfonyl chloride is then reacted with pyrrolidine-2-carboxylic acid under basic conditions to form the desired product. The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfhydryl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of sulfinyl or sulfhydryl derivatives
Substitution: Formation of sulfonamide or sulfonate esters
Scientific Research Applications
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The indane and pyrrolidine rings contribute to the overall molecular stability and specificity of the compound.
Comparison with Similar Compounds
- Indane-5-sulfonyl chloride
- Pyrrolidine-2-carboxylic acid
- Indane-5-carboxylic acid
Comparison: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both indane and pyrrolidine moieties, which confer distinct chemical and biological properties. Compared to indane-5-sulfonyl chloride, the compound has an additional carboxylic acid group, enhancing its solubility and reactivity. Compared to pyrrolidine-2-carboxylic acid, the presence of the sulfonyl group introduces new functional possibilities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-14(17)13-5-2-8-15(13)20(18,19)12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFXMCMFQHSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)
![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)




![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)

![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)

![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)
![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
